molecular formula C27H20O3 B11159861 7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159861
M. Wt: 392.4 g/mol
InChI Key: WAHYFUSSDZGOHL-UHFFFAOYSA-N
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Description

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a naphthalen-1-ylmethoxy group, a phenyl group, and a methyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the naphthalen-1-ylmethoxy group: This step involves the reaction of the chromen-2-one intermediate with naphthalen-1-ylmethanol in the presence of a suitable catalyst.

    Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the chromen-2-one core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Scavenging free radicals: Providing antioxidant protection and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

IUPAC Name

7-methyl-5-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C27H20O3/c1-18-14-24(29-17-21-12-7-11-19-10-5-6-13-22(19)21)27-23(20-8-3-2-4-9-20)16-26(28)30-25(27)15-18/h2-16H,17H2,1H3

InChI Key

WAHYFUSSDZGOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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